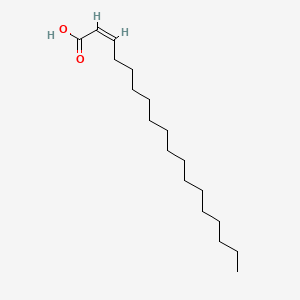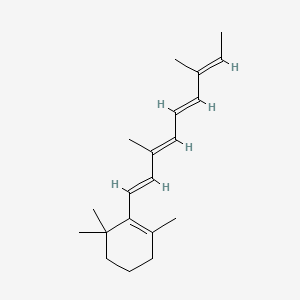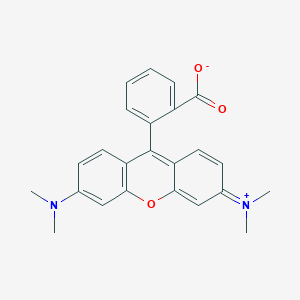
Tetramethylrhodamine
Vue d'ensemble
Description
Tetramethylrhodamine (TMR) is a synthetic, fluorescent dye that is widely used in research, especially in the fields of cell biology and biochemistry. It is a member of the rhodamine family of dyes, and is characterized by its bright red-orange color. It has a variety of applications, including fluorescence microscopy, flow cytometry, imaging, and spectroscopy. TMR is used to label proteins, nucleic acids, and other biomolecules, and is used in a variety of research areas, including cancer research, cell biology, and biochemistry.
Applications De Recherche Scientifique
1. Cell Biology and Neuroscience
Tetramethylrhodamine has been used extensively in cell biology and neuroscience. For example, it has been utilized as a fluorescent chemotactic peptide in the study of human neutrophils (Niedel, Kahane, & Cuatrecasas, 1979). In neurobiology, tetramethylrhodamine-dextran, a derivative, has been employed for intracellular labeling of neurons, aiding in the investigation of neuronal activity and pathways (Carr, Noga, Nance, & Jordan, 1994).
2. Fluorescence Imaging and Probes
The development of specific fluorescence probes based on tetramethylrhodamine is another significant application. These probes are useful for real-time imaging in various biological processes. For instance, one study developed a highly specific rhodamine-based fluorescence probe for hypochlorous acid, useful in real-time imaging of phagocytosis (Kenmoku, Urano, Kojima, & Nagano, 2007).
3. Detection of Cellular Compounds
Tetramethylrhodamine has been crucial in the development of chemical probes for detecting various cellular compounds. A notable example is its use in detecting intracellular acrolein in breast cancer cells (Pradipta et al., 2019).
4. Monitoring Cellular Functions
It has been used to monitor specific cellular functions, such as the membrane potential of neuroblastoma cells (Mao & Kisaalita, 2004) and mitochondrial responses in neurons (Monteith et al., 2013).
5. Bioconjugate Chemistry and Drug Delivery
Tetramethylrhodamine has played a role in bioconjugate chemistry, particularly in creating bifunctional agents for both optical and magnetic resonance imaging (Hüber et al., 1998). It has also been used in the development of efficient membrane-translocating peptides for drug delivery (Reynolds, Weissleder, & Josephson, 2005).
6. Immunohistochemistry
In immunohistochemistry, tetramethylrhodamine has been utilized as a fluorescent label, aiding in the study of diseases such as chronic thyroiditis (Hiramoto, Engel, & Pressman, 1958).
Propriétés
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28/h5-14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZLKHKQJHEPAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Tetramethylrhodamine?
A1: Tetramethylrhodamine has the molecular formula C28H30N2O3 and a molecular weight of 446.56 g/mol.
Q2: What are the key spectroscopic properties of Tetramethylrhodamine?
A2: Tetramethylrhodamine is a fluorescent dye with distinct spectroscopic characteristics. Its absorption maximum (λmax) is typically around 540-550 nm, while its emission maximum (λem) lies around 570-580 nm. This significant Stokes shift allows for efficient separation of excitation and emission light, crucial for fluorescence-based applications.
Q3: How does the structure of Tetramethylrhodamine contribute to its spectroscopic properties?
A3: The xanthene ring system in Tetramethylrhodamine is responsible for its fluorescence. The four methyl groups on the xanthene ring influence the electronic distribution, impacting the absorption and emission wavelengths. The specific attachment point and nature of the substituent linked to the xanthene ring can also influence spectral properties, as seen with isomers like Tetramethylrhodamine isothiocyanate (TMRITC) isomers R and G. []
Q4: How is Tetramethylrhodamine used to study biological processes?
A4: Tetramethylrhodamine is frequently conjugated to biomolecules like antibodies, proteins, and DNA to visualize and track them within cells and tissues. Its bright fluorescence and photostability make it suitable for techniques like fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET).
Q5: Can you provide specific examples of Tetramethylrhodamine's application in biological research?
A5:
Q6: Are there any limitations to using Tetramethylrhodamine in biological experiments?
A6:
Q7: Can Tetramethylrhodamine be used for multiplexed fluorescence experiments?
A7: Yes, Tetramethylrhodamine can be used in combination with other fluorophores with distinct spectral properties for multiplexed experiments. For example, researchers have used Tetramethylrhodamine in combination with fluorescein for FRET studies. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




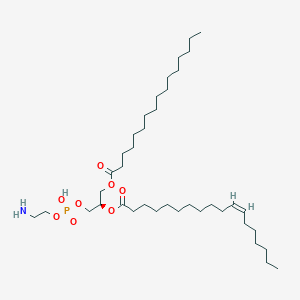
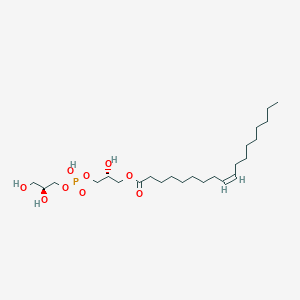
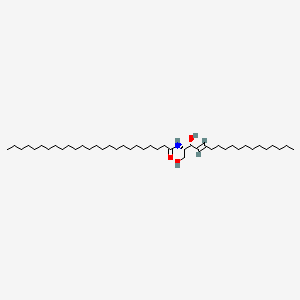
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B1241673.png)
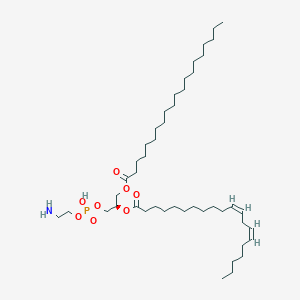
![N-[(E)-1-(4-imidazol-1-ylphenyl)ethylideneamino]-2-(4-methyl-2-propan-2-ylphenoxy)acetamide](/img/structure/B1241678.png)
![4-[(E)-N-[(3,5-dichloropyridin-2-yl)amino]-C-methylcarbonimidoyl]-N-(furan-2-ylmethyl)benzenesulfonamide](/img/structure/B1241679.png)


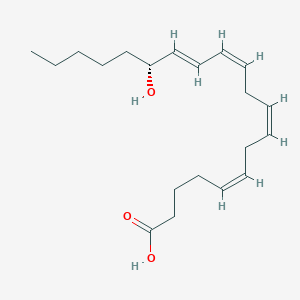
![1-O-[(Z)-tetradec-1-enyl]-2-O-[(Z)-octadec-9-enoyl]-sn-glycero-3-phosphocholine](/img/structure/B1241687.png)
